molecular formula C14H14BrNO3 B8568626 2-(2-Bromo-3-hydroxy-cyclohexyl)-isoindole-1,3-dione

2-(2-Bromo-3-hydroxy-cyclohexyl)-isoindole-1,3-dione

Cat. No.: B8568626
M. Wt: 324.17 g/mol
InChI Key: XZNLIPDDBVEGQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Bromo-3-hydroxy-cyclohexyl)-isoindole-1,3-dione is a useful research compound. Its molecular formula is C14H14BrNO3 and its molecular weight is 324.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H14BrNO3

Molecular Weight

324.17 g/mol

IUPAC Name

2-(2-bromo-3-hydroxycyclohexyl)isoindole-1,3-dione

InChI

InChI=1S/C14H14BrNO3/c15-12-10(6-3-7-11(12)17)16-13(18)8-4-1-2-5-9(8)14(16)19/h1-2,4-5,10-12,17H,3,6-7H2

InChI Key

XZNLIPDDBVEGQR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C(C1)O)Br)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Cyclohex-2-enyl-isoindole-1,3-dione (520 g, 2.30 mol) and N-bromosuccinimide (416 g, 2.35 mol) were mixed in a cosolvent of chloroform (3000 mL) and ethanol (120 mL) and stirred at room temperature for 16 h. When HPLC showed the starting material was consumed, the reaction mixture was concentrated to give the residue, which was diluted with hydrochloride solution (450 mL, 2.0 mol) and THF (2000 mL), and the reaction mixture was stirred at room temperature for 2 h. The reaction mixture was concentrated to give the crude product. The crude product was washed with ethanol (2 times) to give 2-(2-bromo-3-hydroxy-cyclohexyl)-isoindole-1,3-dione (400 g, 1.23 mol) as a white solid. 1H NMR (CD3OD, 400 MHz): δ ppm 7.87 (m, 4H), 4.70 (m, 1H), 4.33 (m, 1H), 3.70 (m, 1H), 2.15 (m, 2H), 1.88 (m, 2H), 1.53 (m, 2H).
Quantity
520 g
Type
reactant
Reaction Step One
Quantity
416 g
Type
reactant
Reaction Step One
Quantity
3000 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step Two
Name
Quantity
2000 mL
Type
solvent
Reaction Step Two

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